Ethyl 3-(3,3-diphenylpropanamido)benzofuran-2-carboxylate
Description
Ethyl 3-(3,3-diphenylpropanamido)benzofuran-2-carboxylate is a benzofuran derivative characterized by a 3,3-diphenylpropanamido substituent at the 3-position of the benzofuran ring and an ethyl ester group at the 2-position. Benzofuran scaffolds are widely explored in medicinal chemistry due to their structural diversity and bioactivity, particularly in anticancer, antimicrobial, and enzyme inhibition applications . The diphenylpropanamido moiety introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
ethyl 3-(3,3-diphenylpropanoylamino)-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c1-2-30-26(29)25-24(20-15-9-10-16-22(20)31-25)27-23(28)17-21(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-16,21H,2,17H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKKSAIJJDXIIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including Ethyl 3-(3,3-diphenylpropanamido)benzofuran-2-carboxylate, often involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling . Another method includes the reaction of salicylic aldehyde derivatives with ethyl diazoacetates in HBF4 medium, followed by treatment with concentrated H2SO4 . These methods provide high yields and are conducive to the construction of complex benzofuran ring systems.
Industrial Production Methods
Industrial production methods for benzofuran derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been reported to be effective in obtaining benzofuran derivatives with significant biological activity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,3-diphenylpropanamido)benzofuran-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Ethyl 3-(3,3-diphenylpropanamido)benzofuran-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities, such as anti-tumor and antibacterial properties.
Medicine: Investigated for its potential therapeutic applications, including anti-viral and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(3,3-diphenylpropanamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various biological targets, including enzymes and receptors, leading to its diverse biological activities . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Reactivity in Hydrogenation (Catalytic Reduction):
- Ethyl 3-(acetamidomethyl)benzofuran-2-carboxylate undergoes selective hydrogenation of the furanoid C=C bond using Pd/C, attributed to electron-withdrawing effects of the acetamido group .
Electrochemical Reduction:
- Ethyl benzofuran-2-carboxylate derivatives undergo superoxide-mediated deprotonation in non-aqueous media, favoring furan ring stabilization .
- Implication for target compound: The bulky diphenylpropanamido group may hinder deprotonation kinetics, altering electrochemical behavior relative to simpler esters .
Anticancer and Enzyme Inhibition:
- Hydrazide-linked benzofuran derivatives (e.g., compounds 8(a-e) and 9(a-e)) exhibit anticancer activity via apoptosis induction, with IC₅₀ values in the micromolar range .
- Urease inhibition is reported for benzofuran carbohydrazides (e.g., compounds 1–22), with IC₅₀ values as low as 12.3 µM .
- However, steric bulk could reduce binding affinity to enzyme active sites .
Biological Activity
Ethyl 3-(3,3-diphenylpropanamido)benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables that summarize its pharmacological effects.
Synthesis
The synthesis of this compound typically involves the reaction of benzofuran derivatives with amides in the presence of suitable catalysts. Recent methodologies have focused on regioselective approaches to enhance yield and selectivity. For instance, In(OTf)₃-catalyzed reactions have demonstrated good yields for related benzofuran compounds, which may be applicable to the synthesis of this compound .
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity. A study evaluating various benzofuran derivatives found that certain modifications increased their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Studies on related compounds have shown that benzofuran derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. For example, a related benzofuran derivative was shown to inhibit the growth of breast cancer cells by modulating the expression of apoptosis-related proteins .
Neuroprotective Effects
This compound may also possess neuroprotective properties. Research into similar compounds has suggested that they can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a series of benzofuran derivatives against various pathogens. The results indicated that modifications at the amide position significantly influenced activity. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating moderate antimicrobial activity compared to standard antibiotics .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 16 | Staphylococcus aureus |
| This compound | 32 | Escherichia coli |
| Compound B | 8 | Pseudomonas aeruginosa |
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines revealed that a closely related compound reduced cell viability by over 50% at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
Pharmacological Profiles
The pharmacokinetic profiles of this compound suggest favorable absorption and distribution characteristics. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses indicate that the compound has potential for oral bioavailability and low toxicity levels based on structural alerts from similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
